molecular formula C16H12O5S B2440068 6-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one CAS No. 866013-11-8

6-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one

Cat. No. B2440068
M. Wt: 316.33
InChI Key: IIAWACMGWCKHRF-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism.



Molecular Structure Analysis

This involves analyzing the structure of the compound, including its molecular geometry, bond lengths and angles, and the presence of any functional groups.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis and Biological Activities

A study by Rajesha et al. (2011) describes the synthesis of new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives, including 3-(phenylsulfonyl)-4-hydroxy-2H-chromen-2-ones, through a mild and efficient process. These compounds were tested for antibacterial activity against several bacteria strains and for analgesic activity using Swiss albino male mice, demonstrating their potential for medical applications due to their bioactive properties (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011).

Antibacterial Effects

Another study reported by Behrami and Dobroshi (2019) focused on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, assessing their antibacterial activities. The synthesized compounds exhibited significant antibacterial properties, demonstrating their utility in combating bacterial infections (Behrami & Dobroshi, 2019).

Molecular Docking and Structural Analyses

Sert et al. (2018) conducted a study on novel hybrid compounds containing pyrazole and coumarin cores, including 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one. They performed molecular docking, Hirshfeld surface, and various structural and spectroscopic analyses to support experimental data, offering insights into the compound's interactions and properties (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Photochemical Studies

Khanna et al. (2015) explored the phototransformation of chromenones bearing a propynyloxy moiety, including 2-(3-methoxyphenyl)-4H-chromen-4-ones. Their study revealed regioselective photocyclisation and dealkoxylation under UV light, contributing to the understanding of chromenone's photochemical behavior and its potential applications in photochemical synthesis (Khanna, Dalal, Kumar, & Kamboj, 2015).

Synthesis Strategies

Guravaiah and Rao (2011) provided a simple strategy for synthesizing sulfonyl ethynylogs of coumarins, including 3-(2-(phenylsulfonyl) ethynyl)-2H-chromen-2-one. Their approach involves the reaction of β-ketosulfones with semicarbazide hydrochloride, followed by oxidative cyclization, showcasing a method for creating derivatives of the compound (Guravaiah & Rao, 2011).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

This involves understanding the current state of research on the compound and the potential directions for future research.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-20-12-7-8-14-11(9-12)10-15(16(17)21-14)22(18,19)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWACMGWCKHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-methoxychromen-2-one

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